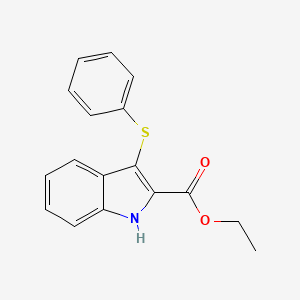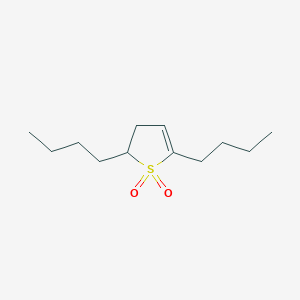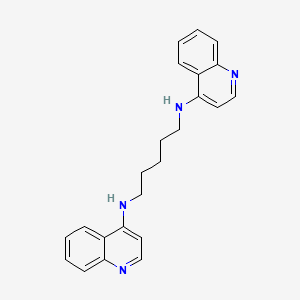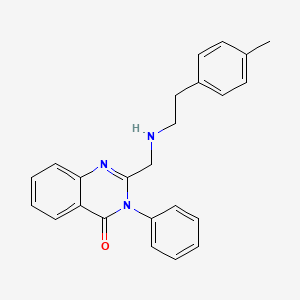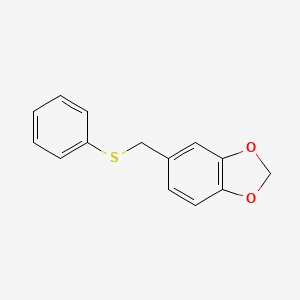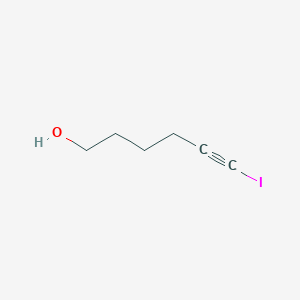
5-Hexyn-1-ol, 6-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyn-1-ol, 6-iodo-: is an organic compound with the molecular formula C6H9IO It is a derivative of 5-Hexyn-1-ol, where an iodine atom is attached to the sixth carbon in the hexynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Hexyn-1-ol, 6-iodo- typically involves the iodination of 5-Hexyn-1-ol. One common method is the reaction of 5-Hexyn-1-ol with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate. This intermediate is then treated with sodium iodide in acetone under reflux conditions to yield 5-Hexyn-1-ol, 6-iodo- .
Industrial Production Methods:
While specific industrial production methods for 5-Hexyn-1-ol, 6-iodo- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Hexyn-1-ol, 6-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in 5-Hexyn-1-ol, 6-iodo- can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The triple bond in the hexynyl chain can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Oxidation: PCC in dichloromethane, room temperature; KMnO4 in aqueous solution, elevated temperature.
Reduction: Hydrogen gas with Pd/C catalyst, room temperature and pressure.
Major Products:
Substitution: Various substituted hexyn-1-ol derivatives.
Oxidation: Hexynal (aldehyde) or hexynoic acid (carboxylic acid).
Reduction: Hexen-1-ol or hexan-1-ol.
Applications De Recherche Scientifique
Chemistry:
5-Hexyn-1-ol, 6-iodo- is used as a building block in organic synthesis. It is involved in the preparation of complex molecules such as cyclic enediynes and alkaloids .
Biology:
In biological research, 5-Hexyn-1-ol, 6-iodo- can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates .
Medicine:
The compound’s derivatives are explored for potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry:
In the industrial sector, 5-Hexyn-1-ol, 6-iodo- is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics and photonics .
Mécanisme D'action
The mechanism of action of 5-Hexyn-1-ol, 6-iodo- primarily involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can participate in substitution reactions, while the triple bond can undergo addition and reduction reactions. These chemical transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in synthesis and modification of other molecules .
Comparaison Avec Des Composés Similaires
5-Hexyn-1-ol: The parent compound without the iodine atom.
6-Iodo-1-hexyne: Similar structure but lacks the hydroxyl group.
4-Pentyn-1-ol: Shorter carbon chain with similar functional groups.
3-Butyn-1-ol: Even shorter carbon chain with similar functional groups.
Uniqueness:
5-Hexyn-1-ol, 6-iodo- is unique due to the presence of both the iodine atom and the hydroxyl group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds.
Propriétés
IUPAC Name |
6-iodohex-5-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUMBNKHDDMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC#CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457980 |
Source


|
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106335-92-6 |
Source


|
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
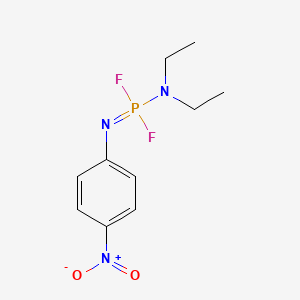
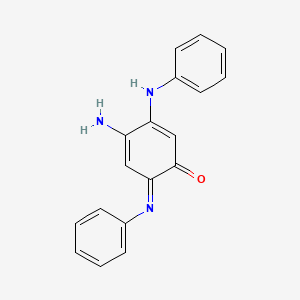
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
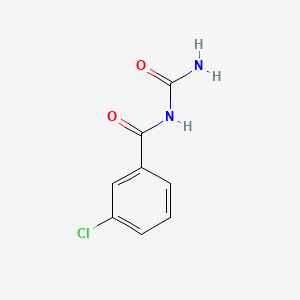

![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
